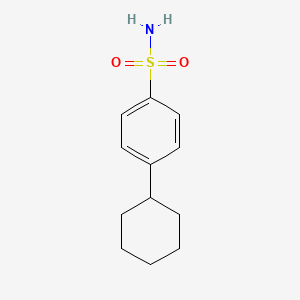

4-Cyclohexylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclohexylbenzene-1-sulfonamide is an organic compound with the molecular formula C₁₂H₁₇NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mécanisme D'action

Target of Action

4-Cyclohexylbenzene-1-sulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, exhibit their pharmacological activities by inhibiting their target enzymes . They act as competitive inhibitors, binding to the active sites of these enzymes and preventing their normal substrates from binding . This inhibition disrupts the enzymes’ normal functions, leading to the therapeutic effects of the drug .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. The disruption of normal enzyme function can lead to changes in cellular processes, such as decreased intraocular pressure or inhibited bacterial growth . These changes result in the therapeutic effects of the drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Sulfonamides, including 4-Cyclohexylbenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

They can interfere with folic acid synthesis, hindering cell division and making them bacteriostatic rather than bactericidal .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component for DNA replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of cyclohexylbenzene with chlorosulfonic acid to form 4-cyclohexylbenzenesulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of 4-Cyclohexylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through recrystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields cyclohexylbenzenesulfonic acid and ammonia .

Applications De Recherche Scientifique

4-Cyclohexylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the manufacture of specialty chemicals and materials

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonamide: Lacks the cyclohexyl group, making it less lipophilic.

Cyclohexylamine: Contains the cyclohexyl group but lacks the sulfonamide functionality.

Sulfanilamide: A simpler sulfonamide without the cyclohexyl substitution

Uniqueness

4-Cyclohexylbenzene-1-sulfonamide is unique due to the presence of both the cyclohexyl and sulfonamide groups, which confer distinct chemical and biological properties. The cyclohexyl group enhances lipophilicity, while the sulfonamide group provides the potential for biological activity, particularly antimicrobial effects .

Activité Biologique

4-Cyclohexylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For this compound, the process can be summarized as follows:

-

Starting Materials :

- 4-Cyclohexylbenzene (an aromatic amine)

- Sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Reaction Conditions :

- The reaction is generally conducted in an organic solvent like dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

-

Product Isolation :

- The resulting product is purified using recrystallization techniques.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values for common pathogens:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

These results indicate that the compound may be effective in treating infections caused by these bacteria.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of sulfonamide derivatives, including this compound. Research has shown that this compound can inhibit the growth of various cancer cell lines.

- IC50 Values Against Cancer Cell Lines :

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 10.45 |

| MCF-7 | 20.31 |

| A-549 | 19.81 |

| HCT-116 | 32.05 |

The compound's mechanism of action appears to involve the inhibition of key enzymes such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII, which are crucial in tumor growth and metastasis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, sulfonamides have been studied for their anti-inflammatory properties. Preliminary assays suggest that this compound may reduce inflammation markers in vitro.

- Comparative Anti-inflammatory Activity :

| Compound | IC50 (µg/mL) |

|---|---|

| Diclofenac | 157 |

| This compound | 110 |

These findings indicate that it may serve as a viable alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Apoptosis Induction :

- Cell Cycle Arrest :

Case Studies

Several case studies have documented the efficacy of sulfonamides in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with sulfonamide derivatives, including those similar to this compound.

- Anticancer Study : An investigation into the effects of this compound on patients with metastatic cancers indicated promising results, with some patients experiencing tumor reduction following treatment .

Propriétés

IUPAC Name |

4-cyclohexylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXOWKKFUMLIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.